molecular formula C9H11NO3 B12972267 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid

Cat. No.: B12972267
M. Wt: 181.19 g/mol
InChI Key: NKAYJTUDLILJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenylacetic acid, featuring an amino group and a hydroxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-oxo-5-methylphenyl)acetic acid.

    Reduction: Formation of 2-amino-2-(2-hydroxy-5-methylphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives, depending on the reagents used.

Scientific Research Applications

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-hydroxyphenyl)acetic acid
  • 2-Amino-2-(2-methoxyphenyl)acetic acid
  • 2-Amino-2-(2-hydroxy-4-methylphenyl)acetic acid

Uniqueness

2-Amino-2-(2-hydroxy-5-methylphenyl)acetic acid is unique due to the presence of both hydroxy and methyl groups on the aromatic ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. The methyl group can also affect the compound’s solubility and stability, which are important factors in its applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-amino-2-(2-hydroxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H11NO3/c1-5-2-3-7(11)6(4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13)

InChI Key

NKAYJTUDLILJNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.